An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The document details a selective bromination method, presents key quantitative data, and includes diagrams to illustrate the reaction pathway and experimental workflow.
Introduction
2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, also known as 2-bromo-α-isophorone, is a halogenated derivative of isophorone. The introduction of a bromine atom at the α-position of the enone system makes it a versatile precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The challenge in synthesizing this molecule lies in achieving regioselective bromination at the C2 position while avoiding reactions at other sites of the isophorone molecule. Direct bromination of isophorone (3,5,5-trimethylcyclohex-2-en-1-one) with molecular bromine has been shown to yield a mixture of polybrominated products, indicating a lack of selectivity.[1] This guide focuses on a more selective and efficient method for its preparation.
Synthetic Pathway
The selective synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one can be achieved through the α-bromination of 3,5,5-trimethylcyclohex-2-en-1-one (isophorone) using a suitable brominating agent that favors reaction at the carbon atom adjacent to the carbonyl group.
Figure 1: General reaction scheme for the synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
Experimental Protocol
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone) | C₉H₁₄O | 138.21 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Ammonium Acetate (NH₄OAc) | C₂H₇NO₂ | 77.08 |
| Diethyl Ether (Et₂O) or Carbon Tetrachloride (CCl₄) | (C₂H₅)₂O / CCl₄ | 74.12 / 153.82 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5,5-trimethylcyclohex-2-en-1-one in an appropriate solvent such as diethyl ether or carbon tetrachloride.
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Add N-bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of ammonium acetate (e.g., 0.1 equivalents) to the solution.
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The reaction mixture is then stirred at room temperature (for diethyl ether) or heated to reflux (for carbon tetrachloride) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion of the reaction, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
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The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Figure 2: Step-by-step experimental workflow for the synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
Quantitative Data
Due to the lack of a specific published procedure for the target molecule, precise yield and reaction time data are not available. However, for the α-bromination of cyclic ketones using NBS and ammonium acetate, good yields are generally reported.[2] The reaction progress should be monitored to determine the optimal reaction time.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₃BrO |
| Molar Mass | 217.10 g/mol |
| CAS Number | 117910-76-6 |
Spectroscopic Data
Detailed spectroscopic data for 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is not available in the searched literature. However, based on the structure, the following characteristic signals can be anticipated:
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¹H NMR: Signals corresponding to the two methylene protons, the two geminal methyl groups, and the vinyl methyl group. The chemical shifts would be influenced by the presence of the bromine atom and the enone system.
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¹³C NMR: Resonances for the carbonyl carbon, the two olefinic carbons (one bearing the bromine), the quaternary carbon with the geminal methyl groups, the methylene carbons, and the methyl carbons.
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IR Spectroscopy: A strong absorption band for the C=O stretching of the α,β-unsaturated ketone, and bands corresponding to C=C stretching and C-Br stretching.
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Mass Spectrometry: The molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Conclusion
The synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is best approached through a selective α-bromination of isophorone. The use of N-bromosuccinimide with a catalyst like ammonium acetate presents a promising and efficient method to achieve the desired regioselectivity, avoiding the formation of polybrominated byproducts. This technical guide provides a foundational protocol and workflow for researchers to produce this valuable synthetic intermediate. Further optimization of reaction conditions and detailed spectroscopic analysis of the purified product are recommended to fully characterize this compound.
